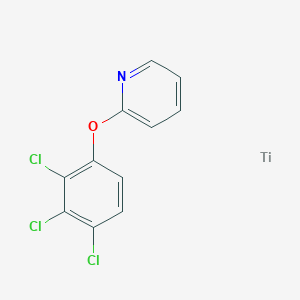
Titanium;2-(2,3,4-trichlorophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is a complex compound that combines the properties of titanium with the unique characteristics of a trichlorophenoxy-pyridine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium;2-(2,3,4-trichlorophenoxy)pyridine typically involves the coordination of titanium with the 2-(2,3,4-trichlorophenoxy)pyridine ligand. One common method involves the reaction of titanium tetrachloride with 2-(2,3,4-trichlorophenoxy)pyridine in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
Titanium;2-(2,3,4-trichlorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The trichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species .
科学研究应用
Titanium;2-(2,3,4-trichlorophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including coatings and composites.
作用机制
The mechanism of action of Titanium;2-(2,3,4-trichlorophenoxy)pyridine involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The trichlorophenoxy-pyridine ligand also plays a role in stabilizing the complex and enhancing its reactivity .
相似化合物的比较
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial processes.
2,2’-Bipyridine: A ligand similar to 2-(2,3,4-trichlorophenoxy)pyridine but without the trichloro substitution.
Titanium isopropoxide: Another titanium compound used in organic synthesis and material science.
Uniqueness
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is unique due to the presence of the trichlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it suitable for specific applications that other titanium compounds may not be able to achieve .
属性
CAS 编号 |
84470-84-8 |
|---|---|
分子式 |
C11H6Cl3NOTi |
分子量 |
322.4 g/mol |
IUPAC 名称 |
titanium;2-(2,3,4-trichlorophenoxy)pyridine |
InChI |
InChI=1S/C11H6Cl3NO.Ti/c12-7-4-5-8(11(14)10(7)13)16-9-3-1-2-6-15-9;/h1-6H; |
InChI 键 |
KUNDCLRXAZYOCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


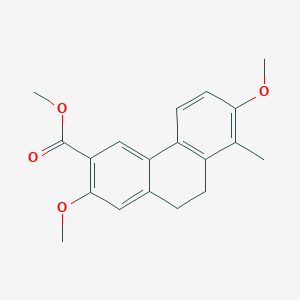
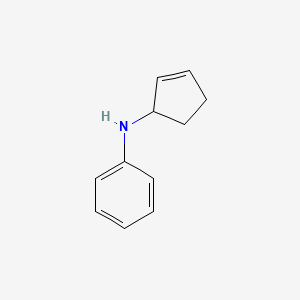

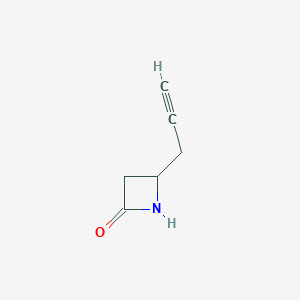
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
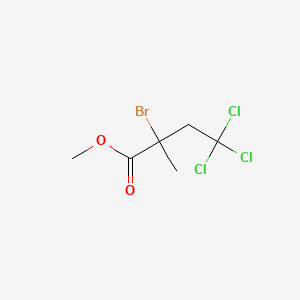
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
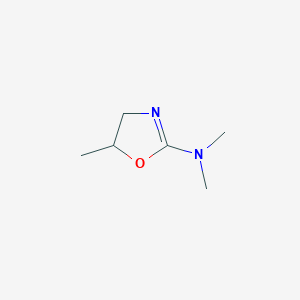
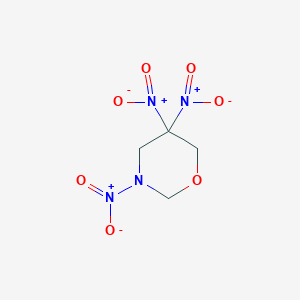
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
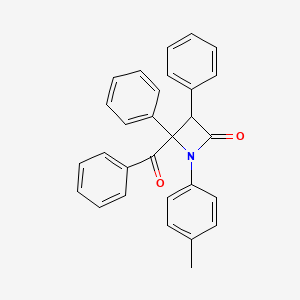

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
